Dihydrowithaferin A

Description

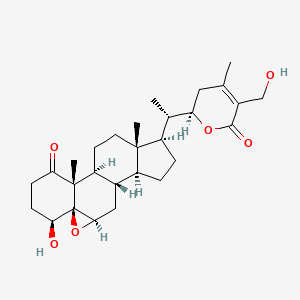

Structure

3D Structure

Properties

Molecular Formula |

C28H40O6 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |

InChI |

InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 |

InChI Key |

YRXCLNDPESBJHL-CKNDUULBSA-N |

SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC[C@@H]6O)C)O5)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Dihydrowithaferin A and Related Withanolides

Withanolides are distributed in varying amounts and ratios across different parts of the plants, including leaves, roots, and fruits. frontiersin.orgnih.gov The concentration of withanolides can be influenced by factors such as growth rate, geographical location, and environmental conditions. frontiersin.org

Withania somnifera (Ashwagandha) as a Primary Source

Withania somnifera, commonly known as Ashwagandha, is a well-recognized source of withanolides and is widely used in traditional medicine systems like Ayurveda. frontiersin.orgnih.govwikipedia.orgscilit.com This evergreen shrub is native to regions including the Middle East, North Africa, southern Europe, and the Indian subcontinent, and is cultivated in drier areas of India and neighboring countries. wikipedia.orgcaldic.com The roots and leaves of W. somnifera contain a variety of phytochemicals, including withanolides, alkaloids, and flavonoids. evitachem.com this compound has been reported in Withania somnifera. nih.gov

Identification in Other Solanaceae Species (e.g., Vassobia breviflora, Physalis longifolia)

Beyond Withania somnifera, this compound and other withanolides have been identified in other species within the Solanaceae family. Physalis longifolia, also known as long-leaf groundcherry, is one such source, with this compound having been isolated from its aerial parts. nih.govnih.govacs.org Vassobia breviflora is another Solanaceae species from which withanolides, including withaferin A (a related compound), have been isolated. researchgate.netthieme-connect.comacs.org Research has explored the chemical diversity of withanolides in various Solanaceae genera, including Physalis and Vassobia. biomedres.usthieme-connect.comnih.gov

Here is a table summarizing the key botanical sources of this compound and related withanolides:

| Botanical Source | Family | Common Name | Relevant Compounds Found (Examples) |

| Withania somnifera | Solanaceae | Ashwagandha | This compound, Withaferin A, Withanolide D, Withanone nih.govevitachem.comcabidigitallibrary.org |

| Physalis longifolia | Solanaceae | Long-leaf groundcherry | This compound, Withaferin A, Withalongolides nih.govnih.govacs.orgku.edu |

| Vassobia breviflora | Solanaceae | - | Withaferin A, Other withanolides researchgate.netthieme-connect.comacs.org |

| Withania aristata | Solanaceae | - | This compound nih.gov |

Advanced Extraction and Purification Techniques for this compound

The isolation and purification of this compound from plant matrices involve several steps, typically starting with extraction followed by various chromatographic methods. evitachem.com

Solvent-Based Extraction Methodologies

Solvent extraction is a common initial step to isolate withanolides from plant material. evitachem.comnih.gov The choice of solvent can significantly impact the yield and composition of the extract. Studies have investigated the use of different solvents and solvent mixtures, such as methanol, ethanol, and water, in varying proportions for extracting withanolides from Withania somnifera. evitachem.comgoogle.comresearchgate.net Hydro-alcoholic solvent compositions have been explored for the isolation of withaferin A from Withania somnifera. jddtonline.info Optimized extraction procedures consider factors like extraction time, temperature, and the ratio of solvent to plant material to maximize the yield of target compounds. researchgate.net Traditional methods like maceration, infusion, reflux, and Soxhlet's extraction, as well as non-conventional methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), are employed for extracting phytochemicals from medicinal plants like Ashwagandha. nih.gov

Chromatographic Separation and Isolation Protocols

Following extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract. evitachem.com Various chromatographic methods are utilized, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). ku.eduresearchgate.netoup.com These techniques leverage differences in the chemical properties of the compounds, such as polarity and size, to achieve separation. purolite.com

High-performance liquid chromatography (HPLC), often coupled with detectors like photodiode array (PDA), is a powerful analytical and preparative tool for the isolation and quantification of withanolides, including those from Physalis longifolia. ku.eduoup.com This method typically involves using a stationary phase, such as a C18 column, and a mobile phase, often a gradient of acetonitrile (B52724) and water, to separate the compounds based on their interaction with the stationary phase. ku.eduoup.com Preparative chromatography is used for larger-scale isolation of purified compounds. google.com Techniques like centrifugal partition chromatography (CPC), which uses a liquid stationary phase, offer advantages in separating complex mixtures. rotachrom.com

The isolation process often involves a combination of these techniques. For instance, a crude extract might undergo solvent-solvent partitioning followed by various column chromatography steps using different stationary phases (e.g., HP-20SS, C18 RP, silica (B1680970) gel) and further purification using preparative TLC and HPLC to yield pure withanolides. nih.gov

Biosynthetic Pathways and Metabolic Engineering of Dihydrowithaferin a

Precursor Utilization and Early Stages in Withanolide Biosynthesis

Withanolides are synthesized via the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, which provide the isoprene (B109036) units necessary for the formation of triterpenoids. nih.govoup.comresearchgate.net These pathways channel carbon flux towards the synthesis of a 30-carbon intermediate, squalene (B77637). nih.govmdpi.comresearchgate.netfishersci.cafishersci.seguidetopharmacology.orguni.lunih.gov Squalene is a common precursor for both sterols and triterpenoids in plants. nih.govmdpi.comfishersci.ca

A key enzymatic step in the early stages is the cyclization of squalene 2,3-epoxide, catalyzed by oxidosqualene cyclases (OSCs). nih.gov In the context of withanolide biosynthesis, this leads to the formation of cycloartenol, which is a precursor to phytosterols. nih.govresearchgate.netresearchgate.net The metabolic route to withanolides is believed to diverge from the main sterol pathway at the level of 24-methylenecholesterol (B1664013), which is considered a central intermediate. nih.govoup.comresearchgate.net

Elucidation of Enzymatic Steps and Pathway Intermediates

While the initial stages involving squalene and 24-methylenecholesterol are relatively understood, the subsequent enzymatic steps leading to the diverse array of withanolides, including dihydrowithaferin A, are still being actively investigated. nih.govresearchgate.net The conversion of 24-methylenecholesterol to various withanolides involves several functional group modifications, such as hydroxylation, oxidation, and the formation of the characteristic δ-lactone ring. wikipedia.orgnih.gov

Enzymes from families such as cytochrome P450 monooxygenases (CYP450s), glycosyltransferases (GTs), and methyltransferases (MTs) are believed to be involved in the downstream reactions that convert 24-methylenecholesterol into different withanolides. researchgate.net Recent research has identified specific enzymes encoded by gene clusters that contribute to withanolide biosynthesis, including cytochrome P450s (CYP87G1, CYP88C7, CYP749B2, CYP88C10) and a short-chain dehydrogenase (SDH2) responsible for forming the lactone ring. biorxiv.orgbiorxiv.org A sulfotransferase (SULF1) has also been identified as a core pathway enzyme involved in the formation of the characteristic A-ring structure of withanolides, featuring a C1 ketone and C2-C3 unsaturation. biorxiv.orgbiorxiv.orgresearchgate.net

Influence of Advanced Cultivation Methods on this compound Production

Advanced cultivation methods can significantly influence the production and structural diversity of secondary metabolites like withanolides in plants. ontosight.airesearcher.life

Aeroponic cultivation, a soil-less technique where plant roots are suspended in the air and misted with nutrient solution, has shown promise in enhancing the yield and diversifying the withanolide profiles of Withania somnifera and other Solanaceae species. ontosight.airesearcher.liferesearchgate.netnih.govnih.gov Studies have indicated that aeroponic conditions can lead to improved plant growth rates and biomass yields compared to soil cultivation under similar controlled environments. researchgate.netnih.gov

Furthermore, aeroponic cultivation has been associated with the production of unusual or novel withanolides not typically found in soil-grown plants. researchgate.net For instance, aeroponically grown W. somnifera has yielded compounds such as 3α-(uracil-1-yl)-2,3-dihydrowithaferin A and 3β-(adenin-9-yl)-2,3-dihydrowithaferin A, in addition to known withanolides like 2,3-dihydrowithaferin A-3β-O-sulfate. researchgate.net This suggests that aeroponic systems can induce the production of novel withanolide derivatives. researchgate.net

Research comparing withanolide yields in aeroponically grown versus wild-crafted or soil-grown plants of certain Solanaceae species has demonstrated an increase in both the number and yield of withanolides in aeroponic systems. nih.gov

Here is a conceptual table illustrating the potential impact of aeroponic cultivation on withanolide production based on research findings:

| Cultivation Method | Biomass Yield | Number of Withanolides | Structural Diversity |

| Soil Cultivation | Baseline | Baseline | Baseline |

| Aeroponic Cultivation | Increased | Increased | Increased (potential for novel compounds) |

Note: This table is a generalized representation based on research indicating improved yields and diversity in aeroponic systems compared to traditional methods.

Genetic and Metabolic Engineering Approaches for Enhanced Production and Diversity

Genetic and metabolic engineering offer powerful tools to enhance the production of desired withanolides and create structural diversity. nih.govmdpi.commdpi.com

Understanding the genetic basis of withanolide biosynthesis is crucial for engineering efforts. Biosynthetic gene clusters (BGCs), which are groups of genes involved in the same metabolic pathway located together in the genome, play a significant role in coordinating the production of specialized metabolites. nih.govpnas.org

Recent genome sequencing efforts in Withania somnifera have led to the identification of conserved gene clusters associated with withanolide biosynthesis. biorxiv.orgresearchgate.netbiorxiv.org These clusters can be large and complex, sometimes exhibiting tissue-specific expression patterns. biorxiv.org The identification and characterization of the genes within these clusters, particularly those encoding key enzymes like CYP450s, 2-oxoglutarate-dependent dioxygenases (2OGDs), and other modifying enzymes, are essential steps in deciphering the complete biosynthetic pathway. biorxiv.orgbiorxiv.orgpnas.org

Studies have focused on identifying genes involved in both the early isoprenoid pathway (MVA and MEP) and the downstream steps specific to withanolide formation. oup.com For example, genes encoding squalene synthase (SQS) and squalene epoxidase (SQE) are important targets as they control the flux into the triterpenoid (B12794562) pathway. researchgate.netnih.govfrontiersin.org

Heterologous expression systems, particularly microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli, provide valuable platforms for reconstructing and studying plant biosynthetic pathways. nih.govmdpi.comresearcher.life By transferring and expressing genes encoding enzymes from the withanolide biosynthetic pathway into these hosts, researchers can elucidate the precise function of individual enzymes and reconstitute parts or the entirety of the pathway. biorxiv.orgmdpi.com

Yeast has been successfully used for the stepwise reconstitution of withanolide biosynthesis. biorxiv.orgbiorxiv.org This approach allows for the testing and characterization of candidate genes identified from genomic studies. biorxiv.orgtu-braunschweig.de For instance, yeast metabolic engineering has been instrumental in confirming the roles of specific CYP450s, the short-chain dehydrogenase, and the sulfotransferase in catalyzing key steps in the formation of withanolide intermediates. biorxiv.orgbiorxiv.org These engineered yeast strains can potentially produce withanolide intermediates on a milligram scale, serving as prototypes for larger-scale biomanufacturing. biorxiv.org While significant progress has been made, further work is needed to fully characterize all enzymes and potentially incorporate non-clustered enzymes that might be involved in the biosynthesis of specific withanolides like withaferin A. biorxiv.org

Chemical Synthesis, Semi Synthesis, and Derivatization Strategies

Semi-Synthetic Modifications from Natural Precursors

Semi-synthesis involves using naturally isolated withanolides, such as withaferin A or dihydrowithaferin A, as starting materials for chemical modifications. This approach leverages the complex core structure already provided by nature and focuses on targeted alterations to specific positions.

Regioselective Acetylation and Esterification Techniques

Acetylation and esterification are common strategies to modify the hydroxyl groups present in withanolides, including this compound. These modifications can influence solubility, cell permeability, and biological activity researchgate.netnih.govnih.gov. Studies have shown that esterification of hydroxyl groups at positions C-4, C-19, and C-27 can lead to enhanced activity profiles in withanolides nih.govmdpi.comku.edu. For instance, acetylation of withalongolide A yielded di- and triacetate derivatives with increased cytotoxicity nih.govku.edu. Similarly, acetylation of withalongolide B confirmed the presence of hydroxyl groups at C-4 and C-19 ku.edu. Regioselectivity in these reactions is crucial to obtain desired analogues with specific modifications.

Alkylation and Etherification Strategies (e.g., Methylation at C-3)

Alkylation and etherification reactions can also be employed to modify hydroxyl groups or introduce alkyl chains. Methylation at the C-3 position of 2,3-dihydrowithaferin A has been reported evitachem.com. This modification introduces a methoxy (B1213986) group at C-3 evitachem.com. Common reagents for methylation include methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate evitachem.com. Alkylated secondary metabolites, such as those with methyl or ethyl groups, can exhibit enhanced bioactivity, chemoprotective potential, and stability jmaps.innih.gov. Alkylation reactions, particularly at the C3 position in the A-ring, are known to occur with nucleophilic sites and can lead to covalent binding with target proteins jmaps.innih.govresearchgate.net.

Sulfation and Conjugation Reactions (e.g., 2,3-Dihydrowithaferin A-3β-O-sulfate)

Sulfation and conjugation reactions involve the addition of a sulfate group or other molecules to the withanolide structure. 2,3-Dihydrowithaferin A-3β-O-sulfate is a notable example of a sulfated derivative that has been isolated from Withania somnifera grown under aeroponic conditions nih.govresearchgate.netmdpi.com. This compound is a withanolide where 2,3-dihydrowithaferin A is substituted by a sulfoxy group at position 3 nih.gov. It has been reported as a potential prodrug of withaferin A, showing conversion to withaferin A in cell culture media nih.govresearchgate.netchemicalbook.com. Sulfation is generally considered a tailoring step in the metabolism of steroids, potentially enhancing solubility and excretion biorxiv.org. Conjugation with other molecules, such as glucuronidation, can also occur, potentially impacting pharmacokinetic properties evitachem.com. Cysteine and glutathione (B108866) conjugates of withaferin A have also been explored, showing neuroprotective properties jmaps.innih.gov.

Rational Design and Synthesis of Novel this compound Analogues

Rational design plays a significant role in the synthesis of novel this compound analogues. This approach involves understanding the structure-activity relationships (SAR) of withanolides to design modifications that can enhance desired biological activities or improve pharmacokinetic properties researchgate.netnih.gov.

Structural Analogue Generation for Enhanced Biological Activity

Generating structural analogues involves making specific changes to the this compound scaffold based on SAR data. Key regions for modification often include the A-ring (particularly the α,β-unsaturated ketone), the B-ring (the 5β,6β-epoxy group), and the side chain (the δ-lactone ring and hydroxyl groups at positions like C-4, C-19, and C-27) researchgate.netnih.govmdpi.comnih.gov.

Modifications at the C-27 position, such as the introduction of ester groups, have shown increased activity profiles mdpi.com. Similarly, alterations to the C-4 position, including conversion of the hydroxyl group to a ketone, can impact anti-proliferative activity mdpi.com. The presence of the 5β,6β-epoxy group in ring B is often considered essential for significant cytotoxic activity nih.gov.

Rational design can lead to the synthesis of libraries of analogues with targeted structural variations to explore their biological effects researchgate.net. For instance, modifications of hydroxyl groups, the enone system, and the 5β,6β-epoxy groups have been central to designing withanolide analogues with improved anti-cancer activity researchgate.netmdpi.com. Studies have shown that acylation can enhance cytotoxicity, suggesting that increased lipophilicity may contribute to improved cell permeability researchgate.netnih.govmdpi.comresearchgate.net. The synthesis of 27-benzyl analogues has also been reported, showing apoptosis-inducing activity researchgate.net.

The design of analogues can also focus on improving properties like solubility and potency researchgate.net. Understanding the interaction of withanolides with target proteins, such as through alkylation at specific sites like C3 in the A-ring, guides the design of analogues with modulated protein binding efficacy jmaps.innih.gov.

Prodrug Design and Conversion Studies (e.g., prodrug conversion to withaferin A)

Research into the chemical modification and derivatization of withanolides, including this compound and Withaferin A, explores various strategies to potentially alter their properties nih.gov. One notable area involves the design and study of prodrugs to improve characteristics such as solubility and delivery. A key example in this context is 2,3-Dihydrowithaferin A-3β-O-sulfate, which has been identified as a potential prodrug of Withaferin A nih.govnih.govwikipedia.orgresearchgate.net.

2,3-Dihydrowithaferin A-3β-O-sulfate is a naturally occurring compound predominantly found in methanolic extracts from the aerial tissues of Withania somnifera grown using aeroponic techniques nih.govnih.govresearchgate.net. This compound is characterized by good aqueous solubility nih.govnih.gov.

Studies have investigated the conversion of 2,3-Dihydrowithaferin A-3β-O-sulfate to the more pharmacologically active Withaferin A wikipedia.orgresearchgate.net. Observations in cell culture have shown that while 2,3-Dihydrowithaferin A-3β-O-sulfate exhibits bioactivities similar to Withaferin A, including inhibition of cancer cell proliferation/survival and disruption of cytoskeletal organization, its action is associated with a delayed onset and reduced potency nih.govnih.gov. This delayed effect, coupled with the understanding that the 2,3-double bond present in Withaferin A is often crucial for the bioactivity of withanolides, suggested that 2,3-Dihydrowithaferin A-3β-O-sulfate might be converted to Withaferin A within the cellular environment nih.govnih.gov.

HPLC analysis has confirmed the conversion of 2,3-Dihydrowithaferin A-3β-O-sulfate to Withaferin A in cell culture media nih.govnih.govwikidata.org. This spontaneous conversion under cell culture conditions supports the hypothesis that 2,3-Dihydrowithaferin A-3β-O-sulfate acts as a soluble prodrug, releasing the active Withaferin A nih.govwikidata.org. The improved aqueous solubility of 2,3-Dihydrowithaferin A-3β-O-sulfate compared to Withaferin A makes it a potentially useful, readily formulated prodrug for further evaluation nih.govnih.gov. The conversion in vivo is also suggested, where 2,3-Dihydro-3β-O-sulfate withaferin A, described as pharmacologically inactive, is converted to the pharmacologically active Withaferin A wikipedia.orgresearchgate.net.

Structure Activity Relationship Sar Investigations of Dihydrowithaferin a and Its Analogues

Impact of Ring A Unsaturation and Modifications on Biological Activity

The A ring of withanolides, particularly the presence and nature of unsaturation and substituents, plays a significant role in their biological activities.

Significance of Δ²-1-oxo-functionality in Withaferin A vs. Dihydrowithaferin A

A key difference between Withaferin A and this compound lies in the unsaturation of Ring A. Withaferin A possesses a Δ²-1-oxo-functionality (an α,β-unsaturated ketone) in Ring A, while this compound is the 2,3-dihydro derivative, lacking this double bond researchgate.netnih.gov. SAR studies have consistently highlighted the importance of the Δ²-1-oxo-functionality in Ring A for the cytotoxic activity of withanolides scispace.commdpi.comresearchgate.netnih.govresearchgate.net. The absence of this α,β-unsaturated system in 2,3-dihydrowithaferin A has been associated with a loss or significant decrease in certain biological activities, such as the induction of tubulin degradation and inhibition of cell viability, compared to Withaferin A researchgate.net. This suggests that the electrophilic nature conferred by the enone system in WA is critical for its interaction with biological targets, including reactive cysteine residues in proteins like Hsp90 and tubulin nih.govexlibrisgroup.com.

Role of C-3 Substitutions (e.g., Methoxy (B1213986), Sulfate (B86663) Groups)

Modifications at the C-3 position of the A ring can also impact the biological activity of dihydrowithanolides. For instance, the activity of Withaferin A was reported to decrease when converted to 3-methoxy-2,3-dihydrowithaferin A nih.govjmaps.in. This suggests that the introduction of a methoxy group at C-3 in the dihydro form negatively affects activity, potentially by altering the molecule's interaction with its targets.

In contrast, the introduction of a sulfate group at the C-3 position of 2,3-dihydrowithaferin A has shown interesting effects. 2,3-Dihydrowithaferin A-3β-O-sulfate has been reported to exhibit significant cytotoxicity against various human cancer cell lines, in some cases showing increased activity compared to Withaferin A nih.govjmaps.inresearchgate.netdovepress.com. This analogue, isolated from Physalis longifolia and Withania somnifera, is considered a potential prodrug of Withaferin A, suggesting it might be converted to the more active Withaferin A within biological systems, although the conversion rate can be slow exlibrisgroup.comnih.govresearchgate.netebi.ac.uk. The difference in activity between the 3-methoxy and 3-sulfate derivatives highlights the sensitivity of biological activity to the nature of the substituent at C-3 in the this compound scaffold.

Influence of C-4 Hydroxyl Group on Activity

The presence and orientation of a hydroxyl group at the C-4 position of the A ring have also been investigated for their influence on withanolide activity. Studies suggest that a hydroxyl group at C-4 within the A ring may enhance the ability of withanolides to inhibit Hsp90 activity and disrupt interactions with co-chaperones like Cdc37 nih.govukaazpublications.com. Comparing compounds with and without a C-4 hydroxyl group has indicated its contribution to the inhibition of cell viability nih.gov. Converting the C-4 hydroxyl group to a ketone has been shown to reduce anti-proliferative activity mdpi.com. While the C-4 hydroxyl group appears to be beneficial for certain activities, the specific orientation (α or β) of this hydroxyl group may have little effect on cytotoxicity in some contexts exlibrisgroup.comresearchgate.net.

Criticality of Ring B Epoxy Grouping for Biological Efficacy

The epoxy group located in Ring B is another crucial structural feature contributing to the biological activities of many withanolides, including this compound and Withaferin A.

Analysis of 5β,6β-Epoxy and 5α-chloro-6β-hydroxy Features

The presence of a 5β,6β-epoxy grouping in Ring B is frequently cited as essential for the cytotoxic and other biological activities of withanolides scispace.commdpi.comresearchgate.netnih.govresearchgate.netnih.govjmaps.inresearchgate.netukaazpublications.comnih.gov. This epoxide can act as an electrophilic center, capable of undergoing reactions with nucleophiles in biological systems, such as thiol groups in proteins nih.govexlibrisgroup.com. Studies on Hsp90 inhibition, for example, have shown that the 5β,6β-epoxy functional group contributes considerably to the binding and inhibitory activity of withanolides nih.govukaazpublications.com.

Replacing the 5β,6β-epoxy group with a double bond or cleaving the epoxide ring to form hydroxyl and thiol groups generally results in a significant reduction in cytotoxicity exlibrisgroup.comresearchgate.net. This underscores the importance of the intact epoxide ring for potent activity.

Some withanolides feature a 5α-chloro-6β-hydroxy grouping in Ring B instead of the epoxide. SAR analysis has indicated that both the 5β,6β-epoxy and the 5α-chloro-6β-hydroxy groupings in Ring B are important for cytotoxic activity scispace.comnih.gov. This suggests that while the epoxide is a key pharmacophore, certain halogenated and hydroxylated structures in this region can also maintain or contribute to activity, potentially through similar or alternative mechanisms of interaction.

Role of the Lactone Side Chain in Bioactivity

The nine-carbon side chain featuring a δ-lactone moiety at C-17 is a defining characteristic of withanolides and plays a vital role in their bioactivity scispace.comresearchgate.netnih.govresearchgate.netnih.gov. The presence of this lactone side chain is considered important for cytotoxic activity scispace.comnih.gov.

Specifically, the unsaturation within the lactone ring, such as a double bond between C-24 and C-25, has been shown to be essential for certain activities, including the inhibition of COX enzymes nih.gov. Withanolides lacking this unsaturation in the lactone ring were found to be inactive against both COX-1 and COX-2 enzymes nih.gov. This highlights that modifications or the absence of specific features within the lactone side chain can significantly impact the biological profile of this compound and its analogues.

Summary of SAR Findings

| Structural Feature | Location | Impact on Activity (General) | Notes |

| Δ²-1-oxo-functionality | Ring A | Essential for significant cytotoxicity and other activities (e.g., tubulin degradation) | Absent in this compound, leading to reduced activity compared to Withaferin A. researchgate.netscispace.comresearchgate.netnih.govresearchgate.net |

| C-3 Substitutions (Methoxy) | Ring A | Can decrease activity (e.g., 3-methoxy-2,3-dihydrowithaferin A vs. Withaferin A) | nih.govjmaps.in |

| C-3 Substitutions (Sulfate) | Ring A | Can enhance cytotoxicity (e.g., 2,3-Dihydrowithaferin A-3β-O-sulfate) | Potential prodrug; activity may depend on conversion. nih.govjmaps.inresearchgate.netdovepress.com |

| C-4 Hydroxyl Group | Ring A | May enhance activity (e.g., Hsp90 inhibition, disruption of Hsp90-Cdc37 interaction) | Converting to ketone reduces activity; orientation may have little effect. mdpi.comnih.govexlibrisgroup.comresearchgate.netukaazpublications.com |

| 5β,6β-Epoxy Group | Ring B | Critical for cytotoxic activity and interaction with targets (e.g., Hsp90) | Loss or cleavage significantly reduces activity. scispace.commdpi.comresearchgate.netnih.govresearchgate.netnih.govexlibrisgroup.comjmaps.inresearchgate.netukaazpublications.comnih.gov |

| 5α-chloro-6β-hydroxy Group | Ring B | Important for cytotoxic activity | scispace.comnih.gov |

| δ-Lactone Side Chain | C-17 | Important for bioactivity, particularly cytotoxicity | scispace.comresearchgate.netnih.govresearchgate.netnih.gov |

| Δ²⁴-Unsaturation in Lactone Side Chain | Lactone | Essential for specific activities (e.g., COX inhibition) | nih.gov |

Significance of the Nine-Carbon Side Chain and Lactone Moiety

Research indicates that the nine-carbon side chain, which incorporates a lactone moiety (specifically a C22-hydroxy-C26-oic acid δ-lactone in classic withanolides), is a significant feature for the cytotoxic activity of withanolides. researchgate.netresearchgate.netscispace.com The presence of this nine-carbon side chain with the lactone moiety has been confirmed as important for antiproliferative activity in SAR analyses of various withanolides from Solanaceae species. researchgate.netscispace.com Additionally, the presence of an α,β-unsaturated lactone group in the side chain has been identified as crucial for the anti-cancer activity of certain potent withanolides. mdpi.com

Impact of C-27 Substituents (e.g., Esterification)

Modifications at the C-27 position of the withanolide skeleton, such as esterification, can influence the activity profile of these compounds. Studies have shown that acylation (esterification) at the C-27 position, along with C-4 and C-19, can result in enhanced activity against various cancer cell lines. mdpi.com Compounds with an ester group at the C-27 position have generally shown higher activity compared to those without an ester group at this position (like withaferin A). mdpi.com For instance, compounds with alkyl esters at C-27 have displayed activities with IC₅₀ values in the low micromolar range against tested cancer cell lines. mdpi.com While esterification can enhance activity, it's also noted that ester bonds can be relatively unstable and prone to cleavage in the body, potentially releasing the parent compound. mdpi.com

In Silico Approaches to this compound SAR

Computational methods, or in silico approaches, play a vital role in understanding the SAR of this compound and its analogues. These methods can predict biological activity based on structural features and model the interactions between compounds and their potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing various molecular descriptors (properties derived from the chemical structure), QSAR models can predict the activity of new or untested withanolide analogues. nih.govnih.govresearchgate.netdovepress.com For example, QSAR models have been developed to predict the antiproliferative activity of withanolide analogues against breast cancer cell lines. nih.govnih.govdovepress.comdovepress.com These models correlate biological activity with specific chemical descriptors, providing insights into the structural features that contribute to the observed activity. nih.govnih.govresearchgate.netdovepress.com A robust QSAR model should be statistically significant, reliable, and capable of accurate predictions for external datasets. nih.gov

Molecular Docking Studies for Target Binding Affinity

Molecular docking studies are computational techniques used to simulate the binding interaction between a small molecule (ligand), such as this compound or its analogues, and a biological target molecule, typically a protein. nih.govnih.govtandfonline.commdpi.com These studies predict the preferred binding orientation (conformation) of the ligand within the target's binding site and estimate the binding affinity. nih.govnih.govtandfonline.com Molecular docking can help to understand the plausible mechanism of action by revealing how withanolides interact with specific biological targets, such as β-tubulin, which is relevant in cancer. nih.govnih.govtandfonline.com By assessing the strength and nature of ligand-protein interactions, docking studies provide valuable information for designing analogues with improved target binding affinity and potentially enhanced biological activity. nih.govnih.govtandfonline.com

Molecular and Cellular Mechanisms of Action of Dihydrowithaferin a

Modulation of Cellular Signaling Pathways

Dihydrowithaferin A has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, survival, and inflammation. biosynth.comevitachem.com

Nuclear Factor Kappa B (NF-κB) Pathway Regulation

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its deregulation is often observed in chronic inflammatory diseases and cancer. nih.gov this compound has been reported to inhibit the NF-κB signaling pathway. biosynth.comchemfaces.com While some research focuses on the effects of withaferin A on NF-κB, suggesting a direct interaction with IKKβ, a kinase essential for NF-κB nuclear translocation, and targeting cysteine 179 in IKKβ, similar mechanisms may be relevant for this compound due to their structural similarities. nih.gov Inhibition of NF-κB can suppress the expression of proteins involved in cell growth, survival, and angiogenesis. nih.gov

PI3K/Akt/mTOR and STAT3 Pathway Interactions

The PI3K/Akt/mTOR pathway is a central signaling cascade involved in cell growth, survival, protein synthesis, and metabolism, and its constitutive activation is frequently observed in cancer. oncotarget.com The STAT3 pathway is also pivotal in cancer progression and inflammation. evitachem.com this compound and related withanolides have been shown to modulate these pathways. evitachem.comnih.govjmaps.in For instance, withaferin A has been reported to suppress the PI3K/Akt pathway and inhibit the mTOR/STAT3 pathway in certain cancer cells, leading to reduced cell proliferation and spheroid formation. nih.gov Research suggests that modulation of the PI3K/Akt/mTOR pathway may be a plausible mechanism for the cytotoxic activity of certain withanolides against cancer cells. mdpi.com

Induction of Cell Death Mechanisms

This compound has demonstrated the ability to induce cell death, particularly in cancerous cells, through various mechanisms. biosynth.com

Apoptosis Induction (e.g., Mitochondrial Dysfunction, Reactive Oxygen Species Generation, Caspase Activation)

Apoptosis, or programmed cell death, is a crucial process for eliminating unwanted or damaged cells. This compound can induce apoptosis in cancerous cells. biosynth.com This induction is often linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS). evitachem.comjmaps.in Studies on withaferin A, a closely related compound, have shown that it can promote ROS production and decrease mitochondrial membrane potential, leading to mitochondrial dysfunction and subsequent apoptosis. nih.gov ROS-mediated mitochondrial dysfunction can trigger the intrinsic apoptotic pathway. nih.gov

Caspase activation is a key executioner mechanism in apoptosis. nih.gov The intrinsic pathway involves the release of cytochrome c from mitochondria, which leads to the formation of the apoptosome and activation of initiator caspases like caspase-9, followed by the activation of executioner caspases such as caspase-3 and caspase-7. nih.govebi.ac.uk While direct studies on this compound's effect on caspase activation are less detailed in the provided snippets compared to withaferin A, the induction of apoptosis via mitochondrial dysfunction and ROS generation strongly implies the involvement of caspase cascades. Withaferin A has been shown to induce caspase-3 activation. nih.gov

Autophagy Modulation

Autophagy is a cellular process involving the degradation and recycling of cellular components. Modulation of autophagy can influence cell survival and death. Withaferin A, a related withanolide, has been shown to modulate autophagy. nih.govjmaps.inmdpi.com For example, withaferin A has been reported to block lysosomal activity, restrict autophagy flux, and induce apoptosis in breast cancer cells. nih.govjmaps.in This can lead to the aggregation of autophagosomes and impaired phosphorylation, affecting fuel recycling and ATP production. nih.gov While the specific effects of this compound on autophagy are not explicitly detailed in the provided information, its structural similarity to withaferin A suggests a potential for similar autophagy modulation.

Interactions with Chaperone and Proteasome Systems

The chaperone and proteasome systems are critical for protein folding, quality control, and degradation. Withaferin A has been shown to interact with these systems. It can regulate heat shock proteins (chaperones) and target the proteasomal pathway. nih.govmdpi.com Withaferin A has been reported to inhibit proteasome-mediated degradation, leading to the accumulation of heat shock proteins. researchgate.net This inhibition of the proteasome can contribute to its anti-cancer effects. researchgate.net Given the structural relationship, this compound may also exert some of its effects through interactions with chaperone and proteasome systems.

Heat Shock Protein (Hsp90) Binding and Client Protein Degradation

Heat Shock Protein 90 (Hsp90) is a molecular chaperone involved in the folding and stability of a wide range of client proteins, many of which are crucial for cell growth and survival, particularly in cancer cells. nih.gov Inhibition of Hsp90 can lead to the degradation of these client proteins via the ubiquitin-proteasome pathway. nih.gov

Studies on withanolides, including this compound and its analogs, have explored their interaction with Hsp90. Withaferin A (WA), a closely related withanolide, has been shown to bind to Hsp90 and inhibit its chaperone activity through an ATP-independent mechanism, resulting in the degradation of Hsp90 client proteins. researchgate.netnih.gov Structure-activity relationship studies suggest that certain structural features of withanolides, such as the C-5(6)-epoxy functional group and the hydroxyl group at C-4 in ring A, contribute significantly to their ability to bind Hsp90 and inhibit its activity. nih.govukaazpublications.com The binding of WA to the C-terminus of Hsp90, potentially through interaction with reactive cysteine residues, has been reported. nih.gov While much of the detailed research on Hsp90 binding has focused on Withaferin A, the structural similarity between this compound and Withaferin A suggests potential similar interactions, although specific studies on this compound's direct binding to Hsp90 are less extensively documented in the provided results compared to WA.

Ubiquitin-Proteasome Pathway (UPP) Targeting

The Ubiquitin-Proteasome Pathway (UPP) is a critical cellular system responsible for the degradation of ubiquitinated proteins, playing a key role in regulating various cellular processes, including cell cycle control, differentiation, and signaling pathways like NF-κB. nih.gov Targeting the UPP can induce proteotoxic stress, particularly in cancer cells. mdpi.com

Withaferin A has been shown to target the ubiquitin-proteasome pathway. nih.govcaldic.com It can increase global levels of ubiquitinated-protein species, suggesting that the UPP is a major target. nih.gov This targeting is associated with mechanisms such as the inhibition of cyclin-D1 expression and defects in the ubiquitin-mediated proteasome pathway. caldic.com WA treatment has been observed to upregulate several proteins related to the ubiquitin-proteasome system, including proteasome subunits and ubiquitin carboxyl-terminal hydrolase. mdpi.com While the provided information primarily details the effects of Withaferin A on the UPP, the close structural relationship between Withaferin A and this compound implies that this compound may exert similar effects on this pathway.

Enzymatic Target Inhibition

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine (B1216132), a neurotransmitter, thereby terminating neurotransmission at cholinergic synapses. nih.gov Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov

This compound has been identified as a compound active against acetylcholinesterase. medchemexpress.commedchemexpress.com Studies on withanolides from Withania somnifera have demonstrated their potential to inhibit AChE. nih.govresearchgate.net Specifically, this compound, along with other withanolides like Withaferin A and withanolide A, has shown inhibitory activity against acetylcholinesterase. researchgate.netpsu.edu This suggests that this compound may influence neurotransmission by affecting acetylcholine breakdown.

Regulation of Oxidative Stress Responses

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates or repair the resulting damage. nih.gov Modulation of oxidative stress responses is a key mechanism by which many natural compounds exert their biological effects. biosynth.comjmaps.in

This compound and related withanolides have been shown to modulate oxidative stress. biosynth.comjmaps.in This involves influencing the generation and modulation of ROS and engaging cellular antioxidant pathways. evitachem.comekb.eg

Reactive Oxygen Species (ROS) Generation and Modulation

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play dual roles as signaling molecules and mediators of oxidative damage. mdpi.com The generation and modulation of ROS are central to the effects of many bioactive compounds. evitachem.comnih.gov

Similar to Withaferin A, this compound and its analogs can influence ROS levels. Withaferin A has been shown to induce the generation of ROS in various cell models, which can lead to mitochondrial dysfunction and apoptosis. nih.govaging-us.comchemfaces.com The induction of apoptosis by some withanolides, including a compound structurally related to this compound, has been associated with ROS generation. evitachem.com While direct studies specifically detailing this compound's impact on ROS generation are less prominent in the provided snippets compared to Withaferin A, the close structural relationship suggests a potential for similar activity.

Engagement of Antioxidant Pathways

Cells possess intricate antioxidant defense systems to counteract the damaging effects of excessive ROS. These pathways involve antioxidant enzymes and molecules that neutralize free radicals and repair oxidative damage. nih.gov

Withanolides, including those structurally related to this compound, can engage cellular antioxidant pathways. Withaferin A, for instance, can upregulate proteins involved in the oxidative stress response, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), often mediated through the activation of the Nrf2 transcription factor. mdpi.comjmaps.innih.govaging-us.comnih.gov Nrf2 plays a crucial role in regulating genes involved in redox homeostasis and upregulating the expression of antioxidant proteins. mdpi.comnih.gov While the provided information primarily focuses on Withaferin A's interaction with these pathways, it highlights the broader capacity of withanolides to modulate the cellular antioxidant defense system. ekb.egmdpi.com

Effects on Cellular Structural Components

Disruption of Cytoskeletal Organization

This compound, a withanolide compound, and its closely related analog, Withaferin A (WA), have been shown to exert significant effects on the cellular cytoskeleton, a dynamic network of protein filaments crucial for maintaining cell shape, motility, and intracellular transport. Research indicates that these compounds primarily target key components of the cytoskeleton, including intermediate filaments, particularly vimentin (B1176767), and actin filaments, leading to their disorganization and functional impairment. Tubulin, another major cytoskeletal protein, is also affected.

Studies have demonstrated that Withaferin A directly interacts with the intermediate filament protein vimentin. This interaction involves the covalent modification of a specific cysteine residue, Cys328, within the vimentin structure jmaps.innih.govnih.gov. This modification triggers the aggregation of vimentin filaments, resulting in the formation of distinct punctate cytoplasmic aggregates nih.gov. The disruption of the vimentin network by WA is associated with notable cellular changes, including alterations in cell shape, reduced cell motility, and increased phosphorylation of vimentin at serine 38 jmaps.innih.gov. The potent effect of WA on F-actin appears to be dependent on the presence of vimentin nih.gov. Prolonged exposure to WA has been observed to lead to the disorganization of the F-actin cytoskeleton plos.org.

While research has extensively characterized the effects of Withaferin A on the cytoskeleton, studies involving this compound and its analogs also report similar disruptive effects on cytoskeletal organization. For instance, this compound-3β-O-sulfate, an analog of WA, has been shown to induce the aggregation of filamentous actin (F-actin), although this effect might manifest over a longer timeframe compared to WA google.com. The characteristic bioactivities of this compound and its analogs, including the disruption of cytoskeletal organization, have been noted to parallel those exhibited by Withaferin A researchgate.net.

Beyond intermediate filaments and actin, Withaferin A has also been found to impact tubulin, the primary component of microtubules. Investigations reveal that WA covalently binds to β-tubulin, specifically targeting the cysteine residue at position 239 (Cys239) nih.gov. This covalent interaction promotes the degradation of tubulin and inhibits its polymerization, thereby affecting microtubule dynamics nih.gov.

The disruption of cytoskeletal integrity by this compound and Withaferin A is considered a key mechanism contributing to their various biological activities, particularly in the context of inhibiting cell proliferation and migration.

Here is a summary of the observed effects on cytoskeletal components:

| Cytoskeletal Component | Observed Effect of Withaferin A / this compound | Mechanism | Associated Cellular Changes |

| Vimentin | Aggregation of filaments, Disruption of network | Covalent modification of Cys328, Direct interaction | Altered cell shape, Reduced motility, Increased phosphorylation jmaps.innih.govnih.gov |

| F-actin | Disorganization, Aggregation (colocalizes with vimentin aggregates) | Effect potentially requires vimentin expression nih.gov, Prolonged exposure leads to disorganization plos.org | Altered cell shape, Reduced motility jmaps.innih.gov |

| β-Tubulin | Degradation, Inhibition of polymerization | Covalent binding to Cys239 near the colchicine (B1669291) site nih.gov | Affects microtubule dynamics |

Preclinical in Vitro Research on Biological Activities of Dihydrowithaferin a

Antiproliferative Activity in Cellular Models

Research has explored the ability of dihydrowithaferin A to inhibit the proliferation of various cancer cell lines. This involves assessing its cytotoxicity across different cancer types and comparing its effects to those of its structural analogues, particularly withaferin A.

Assessment in Various Cancer Cell Lines (e.g., Lung, Colon, CNS, Breast, Melanoma, Head and Neck Squamous Cell Carcinomas)

Studies have evaluated the antiproliferative activity of this compound in a range of human tumor cell lines. These include cell lines derived from lung (NCI-H460), colon (HCT-116), central nervous system (SF-268), and breast (MCF-7) cancers. nih.gov this compound has also been tested against melanoma cell lines (B16F10, SKMEL28) and human head and neck squamous cell carcinomas (HNSCC) cell lines (JMAR, MDA1986, DR081-1). researchgate.netnih.govebi.ac.uk The inhibitory concentrations to afford 50% cell viability (IC₅₀) for this compound have been reported to be between 5.4 and 19.3 µM against human tumor cells. researchgate.net Another study reported IC₅₀ values for withaferin A and its derivatives, including this compound, ranging from 0.24 ± 0.01 to 11.6 ± 1.9 µg/mL against NCI-H460, HCT-116, SF-268, and MCF-7 cell lines. nih.gov

Comparative Cytotoxicity with Analogues and Withaferin A

Comparisons of the cytotoxic activity of this compound with its analogues and withaferin A have been conducted to understand the structural features influencing activity. The presence of a Δ²-1-oxo- functionality in ring A and a 5β,6β-epoxy or 5α-chloro-6β-hydroxy grouping in ring B, along with a nine-carbon side chain with a lactone moiety, have been confirmed as important for cytotoxic activity. nih.gov A loss of activity was observed when the Δ²-1-oxo- functionality was absent, as seen when comparing withaferin A with 2,3-dihydrowithaferin A. nih.gov Similarly, replacing the Δ²-1-oxo- functionality with a 2,3-dihydro-3β-methoxy moiety also resulted in decreased activity. nih.gov

However, some analogues of withaferin A have shown increased cytotoxicity. For instance, 2,3-dihydrowithaferin A-3β-O-sulphate demonstrated a 35-fold increase in in vitro cytotoxicity compared to withaferin A against various human cancer cell lines. mdpi.comjmaps.in This analogue is suggested to potentially act as a prodrug, converting to withaferin A in cell culture media, which might explain its observed activity. researchgate.net

The cytotoxic activity of withalongolide B has been reported to be comparable to that of withaferin A, while certain acetate (B1210297) derivatives of withalongolide A and B were found to be more potent than withaferin A. nih.gov Glycosylation of withanolides, on the other hand, generally resulted in a decrease in cytotoxic activity. nih.gov

Here is a summary of comparative cytotoxicity data:

| Compound | Structural Feature Comparison to Withaferin A | Effect on Cytotoxicity (vs. Withaferin A) | Reference |

| 2,3-Dihydrowithaferin A | Absence of Δ²-1-oxo- functionality in ring A | Loss of activity | nih.gov |

| 2,3-Dihydro-3β-methoxywithaferin A | Replacement of Δ²-1-oxo- with 2,3-dihydro-3β-methoxy | Decrease in activity | nih.gov |

| 2,3-Dihydrowithaferin A-3β-O-sulphate | Sulphate group at C-3β, Dihydro at C-2,3 | 35-fold increase in cytotoxicity | mdpi.comjmaps.in |

| Withalongolide B | Different structure, but comparable activity | Comparable activity | nih.gov |

| Acetate derivatives of Withalongolide A/B | Acetylation of hydroxyl groups | Increased potency | nih.gov |

| Glycosylated withanolides | Presence of sugar residues | Decrease in activity | nih.gov |

Anti-angiogenic Investigations in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels from existing vasculature, is a critical process in various pathological conditions, including cancer. nih.govnih.govmdpi.commimetas.com In vitro models using endothelial cells are employed to investigate compounds with potential anti-angiogenic properties. plos.orgthermofisher.com

Inhibition of Endothelial Cell Proliferation

Withaferin A has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 12 nM, a concentration significantly lower than those typically required for tumor cell lines. nih.govresearchgate.net This inhibition is associated with the suppression of cyclin D1 expression. nih.govresearchgate.net While direct data on the inhibition of endothelial cell proliferation specifically by this compound is less prominent in the search results compared to withaferin A, the close structural relationship and the observed anti-angiogenic activity of withaferin A suggest potential effects of this compound or its metabolites on this process. Some withanolides, including withaferin A, have demonstrated anti-angiogenic activity in human choroidal endothelial cells (HCECs). scispace.com

Suppression of In Vitro Vessel Formation (e.g., 3D-ECSA)

In vitro vessel formation assays, such as the three-dimensional endothelial cell sprouting assay (3D-ECSA), are used to assess the ability of compounds to suppress the formation of capillary-like structures. nih.govnih.govresearchgate.net Withaferin A has been shown to inhibit HUVEC sprouting in a three-dimensional collagen-I matrix at concentrations relevant to its NF-κB inhibitory activity. nih.govresearchgate.net Non-cytotoxic sub-to-low micromolar concentrations of withaferin A have also been reported to inhibit in vitro vessel formation in the 3D-ECSA. nih.gov While the search results primarily highlight the activity of withaferin A in these assays, the anti-angiogenic potential of related withanolides is an area of ongoing research.

Immunomodulatory Effects in Cell Cultures

The Withania somnifera plant, from which withanolides like this compound are derived, is known for its traditional use as an adaptogen and for its immunomodulatory properties. nih.govchemrxiv.orgnih.gov Research has explored the effects of Withania somnifera extracts and its constituents on immune cells in in vitro settings.

Studies on withaferin A have indicated its potential immunomodulatory effects. Withaferin A has been shown to inhibit neutrophil adhesion, migration, and respiratory burst in equine neutrophils. frontiersin.org It also promoted timely apoptosis of primed equine neutrophils. frontiersin.org Withania somnifera extract has been reported to induce the expression of Nrf-2 and reduce filopodia formation in BV-2 cell lines, indicating potential immunomodulatory activity. chemrxiv.org While direct in vitro immunomodulatory studies specifically focusing on this compound are not extensively detailed in the provided search results, the known activities of related withanolides suggest this as a potential area of investigation. Withania somnifera and its bioactive compounds have been reviewed for their potential as pharmaceutical agents for immunomodulation and cancer therapeutics, highlighting the broader context of withanolide research in this area. nih.gov

Modulation of Cytokine Production

Research indicates that withanolides, including Withaferin A, can influence the production of cytokines, which are signaling molecules involved in immune and inflammatory responses. While direct studies specifically on this compound's modulation of cytokine production are less extensively documented compared to Withaferin A, related research provides insights.

Withaferin A has been shown to inhibit the release of inflammatory cytokines. For instance, in stressed human islets, Withaferin A suppressed the release of inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), monocyte chemoattractant protein-1 (MCP-1), and interferon-gamma-induced protein-10 (IP-10). nih.gov This suppression of inflammatory cytokine release by Withaferin A was observed to occur via exosomes. nih.gov Additionally, Withaferin A has demonstrated the ability to decrease pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα), IL-6, IL-8, and IL-18 in ovarian cancer cells. mdpi.comnih.gov

Given the structural similarity between this compound and Withaferin A, it is plausible that this compound may also exhibit similar effects on cytokine production. However, specific in vitro data focusing solely on this compound's direct impact on various cytokines in different cell types is needed for a comprehensive understanding.

Studies on Immune Cell Activation

Studies on immune cell activation have primarily focused on Withaferin A, providing a context for the potential effects of related withanolides like this compound. Withaferin A has demonstrated immunosuppressive effects in vitro. nih.govnih.gov

Specifically, Withaferin A significantly inhibited the proliferation of both mouse and human T-cells stimulated by CD3/CD28 beads and in mixed lymphocyte reaction assays. nih.govnih.gov This suggests that Withaferin A can suppress the activation and proliferation of T lymphocytes in vitro. nih.gov Furthermore, treatment of immature dendritic cells with Withaferin A prevented their maturation in response to inflammatory stimuli, as indicated by decreased expression of maturation markers like CD83 and human leukocyte antigen-DR isotype. nih.govnih.gov These findings collectively suggest that Withaferin A has the potential to inhibit aspects of both the innate and adaptive immune response in vitro. nih.govnih.gov

While these studies highlight the immunomodulatory potential of Withaferin A, further research is required to determine the specific effects of this compound on various immune cell populations and their activation pathways in vitro.

Neuroprotective Investigations in Cellular Models (e.g., neuronal cell lines)

Neuroprotective investigations involving this compound in cellular models are an area of interest. Studies have explored the neuroprotective potential of Withaferin A and its derivatives in the context of neurodegenerative conditions. nih.gov

Withaferin A has been reported to possess antioxidant properties, which are relevant to neuroprotection as oxidative stress can contribute to neuronal dysfunction and death. nih.gov While direct studies on this compound's neuroprotective effects in neuronal cell lines are limited in the provided search results, related research on Withaferin A offers insights into potential mechanisms.

For instance, Withaferin A and two of its molecular derivatives were shown to protect the integrity and function of dopaminergic neurons exposed to neurotoxins like N-methyl-4-phenylpyridinium (MPP+) and 6-hydroxydopamine (6-OHDA) in vitro, using primary mesencephalic neuron cultures from rodents. nih.gov These toxins are commonly used in cellular models to mimic aspects of Parkinson's disease. nih.gov

Another study using cellular models of cystic fibrosis indicated that Withaferin A leads to the inhibition of NF-κB and IL-8, pathways that can be relevant in certain neuroinflammatory contexts. caldic.comnih.gov Furthermore, Withania somnifera extracts, containing withanolides, have shown protective effects against glutamate-induced excitotoxicity in rat glioma (C6) and human neuroblastoma (IMR-32) cell lines. caldic.com

Although the provided information primarily focuses on Withaferin A, the structural relationship between this compound and Withaferin A suggests that this compound may also possess neuroprotective properties. Further dedicated in vitro studies using relevant neuronal cell lines and models of neurotoxicity are necessary to elucidate the specific neuroprotective activities and mechanisms of this compound.

Preclinical in Vivo Research on Dihydrowithaferin a in Animal Models

Investigation of Anti-tumor Properties in Rodent Models

Research in rodent models has provided insights into the anti-tumor potential of Dihydrowithaferin A and related withanolides. These studies often employ xenograft models and chemically induced cancer models to evaluate the compound's effects on tumor growth and development.

Effects on Transplanted Tumor Growth and Metastasis in Xenograft Models

Xenograft models, which involve transplanting human cancer cells into immunodeficient rodents, are commonly used to assess the effects of potential anti-cancer agents on tumor growth in vivo. Studies using these models have investigated the impact of withanolides, including Withaferin A (a closely related compound often found alongside this compound and sharing similar bioactivities), on the growth of transplanted tumors. For instance, oral administration of Withaferin A inhibited tumor growth in a nude mouse model of colorectal cancer using HCT-116 cells. researchgate.net This inhibition was associated with a reduction in cell proliferation, migration, and invasion, and a lowering of epithelial-mesenchymal transition (EMT) markers. researchgate.net In another study involving a liver cancer nude mouse model, Withaferin A treatment decreased macrophage infiltration, inhibited protein tyrosine kinase-2 (Pyk2), Rho-associated kinases 1(ROCK1), and vascular endothelial growth factor (VEGF) expression, leading to cancer tissue necrosis and actin suppression. nih.gov These findings suggest a potential role for Withaferin A in inhibiting tumor invasion and angiogenesis by downregulating specific cell signaling pathways. nih.gov

Studies have also explored the effects of withanolides on metastasis in these models. While some xenograft models, particularly subcutaneous ones, may show primary tumor growth but not readily metastasize, orthotopic models which mimic the natural tumor microenvironment are more conducive to studying metastasis. aging-us.comfrontiersin.orgescholarship.org Research using Withania somnifera extracts, which contain withanolides like this compound and Withaferin A, has suggested potential in inhibiting the metastasis of breast cancer cells in rats at lower concentrations. tandfonline.com

Chemopreventive Studies in Chemically Induced Cancer Models

Chemoprevention studies investigate the ability of a substance to prevent, inhibit, or reverse the process of carcinogenesis. Chemically induced cancer models in rodents are valuable tools for this purpose. Research using these models has explored the chemopreventive effects of withanolides. For example, Withaferin A has been investigated for its chemopreventive effect on chemically induced azoxymethane/dextran sodium sulfate (B86663) (AOM/DSS) models of colon carcinogenesis in mice. nih.gov Oral administration of Withaferin A inhibited tumor initiation and progression in this model, significantly reducing tumor multiplicity in the colon. nih.gov Pathological analysis revealed reduced adenomas and tissue inflammation in the treated mice. nih.gov Molecular studies indicated that Withaferin A inhibited the expression of inflammatory (interleukin-6, tumor necrosis factor-alpha, and cyclooxygenase-2) and pro-survival (pAKT, Notch1, and NF-κB) markers in these models. nih.gov

Assessment of Anti-inflammatory Activity in Animal Models

The anti-inflammatory properties of this compound and related compounds have been assessed in various animal models of inflammation. These models often involve inducing inflammation chemically or immunologically. For instance, the carrageenan-induced paw edema model in rodents is a common method to evaluate acute inflammation. scielo.br Another model involves inducing peritonitis with carrageenan to study the accumulation of inflammatory cells. scielo.br

Studies have indicated that withanolides, including Withaferin A and 2,3-dihydrowithaferin A, can inhibit COX-2 enzyme activity, which is involved in inflammatory pathways. nih.gov Research on Withania somnifera extracts has shown significant anti-inflammatory effects in various models, such as reducing neutrophil infiltration and edema in inflammatory bowel disease models and mitigating symptoms in systemic lupus erythematosus models. ucc.edu.gh Withaferin A has been shown to alleviate inflammation in animal models of arthritis, such as collagen-induced arthritis (CIA) in rats, by inhibiting the NF-κB pathway and cytokine release. researchgate.netnih.gov This involved the inhibition of NF-κB p65 regulation and the downstream secretion of inflammatory cytokines. nih.gov

Neuroprotective Effects in Relevant Animal Models (e.g., neurodegenerative disease models)

Animal models relevant to neurodegenerative diseases have been utilized to investigate the neuroprotective potential of this compound and other withanolides. These models aim to replicate aspects of human neurodegenerative conditions. For example, models of Alzheimer's disease (AD) and Parkinson's disease (PD) are used to study compounds that may protect neurons or mitigate disease progression. researchgate.netnih.govfrontiersin.org

Studies have shown that withanolides can reduce oxidative stress and modulate glutamatergic neurotransmission, contributing to neuroprotective properties against neurodegeneration caused by conditions like hypobaric hypoxia and cerebral ischemia-reperfusion injury. researchgate.net Withaferin A and its derivatives have demonstrated neuroprotective effects in models of Parkinson's disease, protecting dopaminergic neurons from toxicity induced by neurotoxins like MPP+ and 6-OHDA in Caenorhabditis elegans and rodent primary mesencephalic neuron cultures. nih.gov While the search results discuss Withaferin A and other withanolides extensively in the context of neuroprotection in animal models, direct studies specifically on this compound's neuroprotective effects in these models are less frequently highlighted compared to Withaferin A. However, given the structural similarity and shared source, findings on Withaferin A often suggest potential for this compound.

Immunomodulatory Assessment in Animal Systems

The immunomodulatory effects of Withania somnifera extracts and its constituents, including withanolides, have been evaluated in animal systems. These studies assess how the compounds influence the immune response. Research has shown that Withania somnifera extracts can influence various aspects of the immune system. ucc.edu.gh

Studies have indicated that certain withanolides, such as 2,3-dihydrowithaferin-A-3-β-O-sulfate, withaferin-A, and others, may regulate multiple immunity pathways. Withania somnifera extracts have demonstrated dose-dependent immunomodulatory activity in Ehrlich ascites tumor-bearing mice. ucc.edu.gh They have also shown effects on macrophage activation, phagocytosis, and lysosomal activity. ucc.edu.gh Immunomodulatory effects, including potent inhibitory effects on mitogen-induced lymphocyte proliferation and delayed hypersensitivity in mice, have been explored using plant root powder.

In Vivo Metabolism and Disposition in Animal Models (Focus on mechanistic insights, not dosage)

Investigations into the in vivo metabolism and disposition of this compound and related withanolides in animal models provide crucial mechanistic insights into how these compounds are processed by the body. These studies help understand their absorption, distribution, metabolism, and excretion.

Studies using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been employed to determine the levels of withanolides, including Withaferin A and Withanolide A, in animal plasma. researchgate.net This allows for the assessment of their absorption and presence in the bloodstream. Research suggests that withanolides are rapidly absorbed after oral administration in mice. researchgate.net

Mechanistic studies in animal models, often using radiolabeled compounds, can reveal the metabolic pathways involved. For example, studies on the metabolism of other compounds in animal models, such as a MEK inhibitor, have shown that these models can provide comprehensive coverage for predicting human metabolites through oxidative metabolism and subsequent glucuronidation. nih.gov While specific detailed metabolic pathways for this compound in animal models were not extensively detailed in the search results, the general approach in preclinical studies involves using animal models to understand the biotransformation and disposition of compounds. nih.govnih.gov Some studies suggest that 2,3-dihydrowithaferin A-3β-O-sulfate might be converted to Withaferin A in vivo, indicating a potential metabolic conversion pathway for related dihydrowithanolides. researchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11943338 |

| Withaferin A | 26523 |

| Withanolide A | 104858 |

| 2,3-dihydrowithaferin A-3β-O-sulfate | 137036285 |

Interactive Data Tables

| Tissue | Reduction in Polyp Number (%) | Statistical Significance (P-value) |

| Duodenum | 33 | > 0.05 |

| Jejunum | 32 | < 0.025 |

| Ileum | 43 | < 0.001 |

| Colon | 59 | < 0.01 |

| Model | Reduction in Tumor Multiplicity | Statistical Significance (P-value) |

| AOM/DSS | Significant Reduction | < 0.05 |

| Marker | Effect of Withaferin A Treatment |

| NF-κB p65 | Inhibition of Activation |

| Cytokines | Inhibition of Secretion |

| Inflammation | Alleviation |

Evaluation of Prodrug Conversion In Vivo

Preclinical in vivo studies in animal models have been conducted to evaluate the conversion of this compound derivatives, particularly 2,3-dihydrowithaferin A-3β-O-sulfate, to the active compound withaferin A. This conversion is a key aspect when considering 2,3-dihydrowithaferin A-3β-O-sulfate as a potential prodrug for withaferin A.

Research suggests that 2,3-dihydrowithaferin A-3β-O-sulfate can undergo conversion to withaferin A in the presence of cells, indicating its potential to act as a soluble prodrug google.com. The delayed onset of action and reduced potency observed for 2,3-dihydrowithaferin A-3β-O-sulfate in cell culture, compared to withaferin A, supported the hypothesis that it is converted to withaferin A researchgate.netacs.org. This conversion has been confirmed through analytical methods such as High-Performance Liquid Chromatography (HPLC) in cell culture media google.comresearchgate.netacs.org.

The spontaneous conversion of 2,3-dihydrowithaferin A-3β-O-sulfate to withaferin A under cell culture conditions, coupled with its good aqueous solubility and abundant yield from aeroponically cultivated plants, suggests its potential utility as a readily formulated prodrug of withaferin A for further evaluation in animal models researchgate.netacs.orgresearchgate.netusda.gov. Studies indicate that 2,3-dihydro-3β-O-sulfate withaferin A is a pharmacologically less active compound that is converted into the pharmacologically active withaferin A in vivo researchgate.netcabidigitallibrary.org. This conversion is thought to occur readily for withanolides structurally related to 2,3-dihydrowithaferin A-3β-O-sulfate that possess a leaving group attached to C-3, transforming them into their corresponding 2,3-enones researchgate.net.

Advanced Research Methodologies and Future Directions in Dihydrowithaferin a Studies

Integration of Omics Technologies in Dihydrowithaferin A Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems by analyzing large sets of biological molecules. humanspecificresearch.orgtechnologynetworks.com Integrating these technologies into this compound research can provide a comprehensive understanding of its effects on cellular processes and identify potential biomarkers or pathways influenced by the compound. humanspecificresearch.org

Proteomics for Global Protein Target Identification

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. humanspecificresearch.org This is particularly valuable for identifying the protein targets that this compound interacts with within a cell. Understanding these interactions is fundamental to elucidating the compound's mechanism of action. Chemical proteomics, for instance, allows for the high-throughput identification of protein targets of small molecules within complex biological matrices. mdpi.com Methods like activity-based protein profiling (ABPP) coupled with quantitative chemical proteomics can be used to detect the targets of bioactive small molecules like natural products. nih.gov Techniques such as pH-dependent protein precipitation (pHDPP) can also probe ligand-induced protein stability shifts for proteome-wide drug target identification. rsc.org

While specific proteomic studies on this compound are still emerging, the application of these techniques, which have been successfully used for other small molecules and natural products, holds significant promise. nih.govrsc.org For example, proteomic analysis can help identify how this compound might disrupt cytoskeletal organization or induce cellular heat-shock responses, activities observed with related compounds like withaferin A. researchgate.net

Metabolomics for Deeper Pathway Elucidation

Metabolomics is the comprehensive analysis of metabolites within biological samples, providing a snapshot of the cellular biochemical activity and functional responses. nih.govuni-konstanz.demdpi.com Applying metabolomics to this compound studies can help elucidate the metabolic pathways affected by the compound. This can reveal how this compound influences cellular metabolism, energy production, or the synthesis and degradation of other molecules.

Metabolomics can identify endogenous biochemical alterations underlying mechanisms of action or potential toxicity. uni-konstanz.de By profiling global changes in endogenous small molecules, metabolomics offers functional biomonitoring data that complements traditional assessments. uni-konstanz.de This approach can be used to understand how this compound exposure impacts metabolic pathways. uni-konstanz.de Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for metabolite identification and structural analysis in metabolomics studies. mdpi.com Both untargeted and targeted metabolomics approaches can be utilized to explore novel metabolites and specific metabolic pathways influenced by this compound. mdpi.com

Research on Withania somnifera has utilized metabolomics to understand the plant's metabolic diversity and the biosynthesis of compounds like withanolides. researchgate.netnih.govresearchgate.net Applying these metabolomic approaches specifically to this compound can provide detailed insights into its impact on cellular metabolic networks and help in the elucidation of its biological effects at a systems level. nih.govresearchgate.net

Application of Computational Chemistry and Artificial Intelligence

Computational chemistry and artificial intelligence (AI) are increasingly valuable tools in drug discovery and research, offering efficient in silico methods to complement experimental studies. oncodesign-services.com Their application to this compound can accelerate the understanding of its properties and potential modifications.

Advanced Molecular Modeling for Rational Drug Design

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. researchgate.net In the context of this compound, molecular modeling can be used to predict its three-dimensional structure, understand its interactions with potential protein targets, and design modified structures with improved properties. researchgate.netdomainex.co.uk Techniques such as molecular docking can predict the binding orientation and affinity of this compound to a target protein. researchgate.net

Molecular modeling studies have been applied to withanolide analogs to study their binding conformations and interactions with targets like β-tubulin. dovepress.com This suggests that similar approaches can be effectively used for this compound to understand its binding to identified protein targets and to inform rational drug design efforts aimed at optimizing its activity or specificity. domainex.co.ukdovepress.com Computational chemistry can also be used to predict chemical properties and optimize drug candidates.

Molecular dynamics simulations can provide insights into the stability of the complexes formed between this compound and its targets over time. figshare.comnih.gov Such studies are crucial for understanding the dynamic nature of molecular interactions and can help in the design of more effective modulators. researchgate.netfigshare.comnih.gov

Machine Learning Approaches for Activity Prediction and Optimization

Machine learning (ML), a subset of AI, involves training algorithms on data to make predictions or decisions. mdpi.comresearchgate.net In this compound research, ML can be applied to predict its biological activity based on its chemical structure or to optimize its properties for desired effects. mdpi.comnih.govarxiv.org

Quantitative Structure-Activity Relationship (QSAR) models, often built using ML algorithms, can predict the activity of compounds based on their molecular descriptors. nih.govdovepress.com QSAR models have been developed for withanolide analogs to predict their anticancer activity against various cell lines. dovepress.comdovepress.com Applying ML-based QSAR to this compound and its derivatives can help predict their potency and identify structural features associated with increased activity. nih.govdovepress.com